

An In-Depth Technical Guide to Rilapine: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilapine is classified as an atypical antipsychotic agent.[1] This technical guide provides a comprehensive overview of the available information on the chemical structure and properties of **Rilapine**. Due to the limited publicly available data, this document summarizes the foundational chemical identifiers and provides context based on its structural class, the dibenzo[a,d]cycloheptenes, which are known for their antipsychotic activity. Further experimental investigation is warranted to fully characterize the physicochemical, pharmacological, and toxicological profile of this compound.

Chemical Structure and Identification

A clear understanding of the chemical identity of a compound is fundamental to all further research and development. The following table summarizes the key identifiers for **Rilapine**.



Identifier	Value	Source
CAS Registry Number	79781-95-6	[1]
Molecular Formula	C22H20CIN3	
IUPAC Name	(2Z)-2-[2-chloro-10-(4-methylpiperazin-1-yl)-5H-dibenzo[a,d][2]annulen-5-ylidene]acetonitrile	
SMILES String	CN1CCN(CC1)C2=C3C=C(CI) C=CC3=CC(=C\C#N)C4=CC= CC=C24	-
InChl Key	UJCYUJOQBXHJFH- UHFFFAOYSA-N	

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **Rilapine**, such as melting point, boiling point, solubility, and pKa, are not readily available in the public domain. Compounds within the dibenzo[a,d]cycloheptene class are typically crystalline solids with limited aqueous solubility.

Property	Value	Notes
Molecular Weight	361.87 g/mol	Calculated from the molecular formula.
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	Expected to be poorly soluble in water.
рКа	Not available	The piperazine moiety is expected to have a basic pKa.



Experimental Protocols

Specific, detailed experimental protocols for the synthesis and analysis of **Rilapine** are not described in the currently available literature. However, general synthetic strategies for related dibenzo[a,d]cycloheptene derivatives have been published.

General Synthetic Approach

The synthesis of compounds structurally related to **Rilapine**, such as other 5-substituted-5H-dibenzo[a,d]cycloheptenes, has been reported. These syntheses often involve multi-step sequences starting from commercially available precursors. The key steps typically include the formation of the tricyclic dibenzocycloheptene core, followed by the introduction of the piperazine and acetonitrile functionalities.

A potential logical workflow for the synthesis of **Rilapine**, based on known chemistry of this class of compounds, is outlined below.



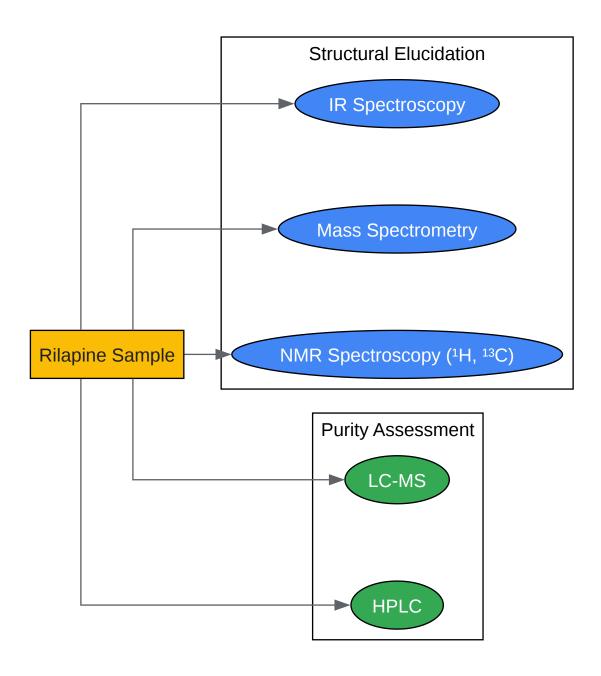
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Figure 1. A generalized synthetic workflow for **Rilapine**.

Proposed Analytical Characterization

For the structural elucidation and purity assessment of **Rilapine**, a combination of standard analytical techniques would be employed.





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Figure 2. Proposed analytical workflow for **Rilapine** characterization.

Pharmacological Properties

Rilapine is categorized as an atypical antipsychotic agent.[1] Atypical antipsychotics are a class of drugs used in the treatment of psychiatric conditions that are thought to act on both dopamine and serotonin receptors.



Mechanism of Action

The precise mechanism of action for **Rilapine** has not been detailed in the available literature. However, based on its structural similarity to other dibenzo[a,d]cycloheptene-based antipsychotics, it is hypothesized to exert its effects through antagonism of dopamine D2 and serotonin 5-HT2A receptors. The interaction with other receptors, such as other serotonin subtypes, adrenergic, and histaminergic receptors, may also contribute to its overall pharmacological profile.

Receptor Binding Profile

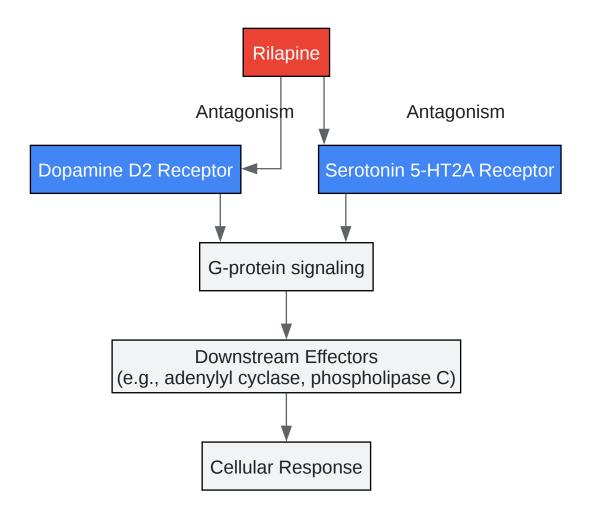
A specific receptor binding profile for **Rilapine** is not publicly available. For context, related dibenzo[a,d]cycloheptene and dibenz[b,f]oxepin analogues of clozapine have been shown to bind to dopamine D2-like and D4 receptors, as well as serotonin 5-HT2A and 5-HT2C receptors.[3] The affinity for these receptors is a key characteristic of many atypical antipsychotics.

Signaling Pathways

The signaling pathways modulated by **Rilapine** have not been elucidated. Atypical antipsychotics, through their interaction with D2 and 5-HT2A receptors, can influence a variety of downstream signaling cascades within the central nervous system. These pathways are critical in regulating neurotransmission, neuronal plasticity, and gene expression.

A simplified, hypothetical signaling pathway that could be modulated by an atypical antipsychotic like **Rilapine** is depicted below.





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Figure 3. Hypothetical signaling pathway for **Rilapine**.

ADME and Toxicology

There is no publicly available data on the Absorption, Distribution, Metabolism, and Excretion (ADME) or the toxicological profile of **Rilapine**. Such studies are critical in the drug development process to assess the safety and pharmacokinetic properties of a new chemical entity.

Conclusion

Rilapine is a structurally defined atypical antipsychotic agent belonging to the dibenzo[a,d]cycloheptene class. While its basic chemical identity is established, there is a significant lack of publicly available data regarding its physicochemical properties, detailed experimental protocols, pharmacological profile, and safety data. The information provided in



this guide serves as a foundational summary and highlights the need for further empirical studies to fully characterize **Rilapine** for any potential research or therapeutic applications. Researchers interested in this compound will need to undertake comprehensive experimental work to establish its properties and potential utility.

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